molecular formula CH6ClN B1602608 Methylamine-15N hydrochloride CAS No. 3852-22-0

Methylamine-15N hydrochloride

Cat. No.: B1602608
CAS No.: 3852-22-0
M. Wt: 68.51 g/mol
InChI Key: NQMRYBIKMRVZLB-CGOMOMTCSA-N
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Description

Methylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula CH3NH2·HCl. It is a derivative of methylamine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen-related biochemical processes due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methylamine-15N hydrochloride typically involves the reaction of formaldehyde with ammonium chloride in the presence of a nitrogen-15 labeled ammonia source. The reaction proceeds as follows: [ \text{CH2O} + \text{NH4Cl} + \text{NH3-15N} \rightarrow \text{CH3NH2-15N·HCl} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large quantities of formaldehyde and ammonium chloride, followed by the introduction of nitrogen-15 labeled ammonia. The reaction mixture is heated and distilled to obtain the desired product. The crude product is then purified through recrystallization from absolute alcohol to remove impurities such as ammonium chloride and dimethylamine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Methylamine-15N hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

    Oxidation Reactions: It can be oxidized to form formaldehyde and subsequently formate.

    Reduction Reactions: It can be reduced to form methane and ammonia.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are employed.

Major Products Formed:

    Substitution Reactions: Products include N-substituted methylamines.

    Oxidation Reactions: Products include formaldehyde and formate.

    Reduction Reactions: Products include methane and ammonia

Scientific Research Applications

Methylamine-15N hydrochloride is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of methylamine-15N hydrochloride involves its participation in nitrogen-related biochemical processes. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the movement and transformation of nitrogen atoms in various reactions. This helps in elucidating the molecular targets and pathways involved in nitrogen metabolism and other related processes .

Comparison with Similar Compounds

  • Methylamine hydrochloride (CH3NH2·HCl)
  • Dimethylamine hydrochloride (CH3NHCH3·HCl)
  • Ethylamine hydrochloride (CH3CH2NH2·HCl)

Comparison: Methylamine-15N hydrochloride is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for tracing and studying nitrogen-related processes. In contrast, other similar compounds like methylamine hydrochloride and dimethylamine hydrochloride do not have isotopic labeling and are used for different purposes .

Properties

IUPAC Name

methan(15N)amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-CGOMOMTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583971
Record name Methan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3852-22-0
Record name Methan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylamine-15N hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylamine-15N hydrochloride
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Methylamine-15N hydrochloride
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Methylamine-15N hydrochloride
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Methylamine-15N hydrochloride
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Methylamine-15N hydrochloride

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